molecular formula C23H14ClFN4O B11562730 5-chloro-N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]naphthalene-1-carboxamide

5-chloro-N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]naphthalene-1-carboxamide

Cat. No.: B11562730
M. Wt: 416.8 g/mol
InChI Key: ULLZYOFYSRQZEE-UHFFFAOYSA-N
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Description

5-CHLORO-N-[2-(4-FLUOROPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]NAPHTHALENE-1-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a naphthalene ring, a benzotriazole moiety, and a carboxamide group. The presence of chlorine and fluorine atoms further enhances its chemical properties, making it a valuable subject for study in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 5-CHLORO-N-[2-(4-FLUOROPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]NAPHTHALENE-1-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzotriazole Moiety: This step involves the reaction of 4-fluoroaniline with sodium nitrite and hydrochloric acid to form the diazonium salt, which is then reacted with sodium azide to produce 4-fluorophenyl azide. The azide is subsequently cyclized to form the benzotriazole ring.

    Naphthalene Derivative Preparation: The naphthalene ring is chlorinated to introduce the chlorine atom at the 5-position.

    Coupling Reaction: The benzotriazole moiety is coupled with the chlorinated naphthalene derivative using a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the final carboxamide compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

5-CHLORO-N-[2-(4-FLUOROPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]NAPHTHALENE-1-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert certain functional groups into their reduced forms.

    Substitution: The chlorine and fluorine atoms in the compound can undergo nucleophilic substitution reactions with suitable nucleophiles, such as amines or thiols, to form new derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Scientific Research Applications

5-CHLORO-N-[2-(4-FLUOROPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]NAPHTHALENE-1-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Biology: In biological research, the compound is studied for its potential as a molecular probe or inhibitor in various biochemical pathways. Its interactions with proteins and enzymes are of particular interest.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.

    Industry: In industrial applications, the compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-CHLORO-N-[2-(4-FLUOROPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]NAPHTHALENE-1-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites on proteins, thereby modulating their activity. This interaction can lead to inhibition or activation of biochemical pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of the research.

Comparison with Similar Compounds

5-CHLORO-N-[2-(4-FLUOROPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]NAPHTHALENE-1-CARBOXAMIDE can be compared with other similar compounds, such as:

The uniqueness of 5-CHLORO-N-[2-(4-FLUOROPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]NAPHTHALENE-1-CARBOXAMIDE lies in its specific combination of functional groups and its potential for diverse applications in scientific research.

Properties

Molecular Formula

C23H14ClFN4O

Molecular Weight

416.8 g/mol

IUPAC Name

5-chloro-N-[2-(4-fluorophenyl)benzotriazol-5-yl]naphthalene-1-carboxamide

InChI

InChI=1S/C23H14ClFN4O/c24-20-6-2-3-17-18(20)4-1-5-19(17)23(30)26-15-9-12-21-22(13-15)28-29(27-21)16-10-7-14(25)8-11-16/h1-13H,(H,26,30)

InChI Key

ULLZYOFYSRQZEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC=C2Cl)C(=C1)C(=O)NC3=CC4=NN(N=C4C=C3)C5=CC=C(C=C5)F

Origin of Product

United States

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